Product packaging for Axitinib N-Oxide Tetrahydropyranyl Ether(Cat. No.:)

Axitinib N-Oxide Tetrahydropyranyl Ether

Cat. No.: B13431256
M. Wt: 486.6 g/mol
InChI Key: AIMSUHVXJWEWAK-NTCAYCPXSA-N
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Description

Significance of Related Substances and Impurities in Active Pharmaceutical Ingredients (APIs)

In pharmaceutical manufacturing, an impurity is defined as any component present in a drug substance or drug product that is not the desired chemical entity. globalresearchonline.net The presence of impurities, even in minute quantities, can significantly impact the safety and efficacy of a pharmaceutical product. adventchembio.comcontractpharma.com Regulatory bodies like the International Conference on Harmonisation (ICH) have established stringent guidelines for the control and characterization of these substances. tandfonline.comnih.gov

Impurities can originate from various sources throughout the manufacturing process, including:

Raw Materials: Impurities present in the starting materials or reagents used for API synthesis. adventchembio.com

Synthetic Intermediates: Unreacted intermediates that may carry over into the final product.

Byproducts: Unwanted molecules formed during side reactions in the synthesis process. adventchembio.com

Degradation Products: Impurities that form when the API degrades due to exposure to factors like light, heat, oxidation, or hydrolysis during manufacturing or storage. daicelpharmastandards.com

The control of these related substances is paramount. They can possess undesirable pharmacological or toxicological effects, reduce the stability and shelf-life of the drug, or alter its physical and chemical properties. adventchembio.comcontractpharma.com Therefore, the identification, quantification, and toxicological assessment of impurities are essential steps in ensuring the quality and safety of any API. tandfonline.com Compounds like Axitinib N-oxide are examples of such related substances, often forming as metabolites or degradation products. hyphadiscovery.com

Overview of Axitinib Chemical Scaffolding and Modifications

Axitinib is an indazole derivative with the chemical name N-methyl-2-[3-((E)-2-pyridin-2-yl-vinyl)-1H-indazol-6-ylsulfanyl]-benzamide. researchgate.net Its molecular structure is built upon a central indazole ring system, which is a bicyclic aromatic compound containing two adjacent nitrogen atoms.

The core chemical scaffold of Axitinib consists of several key components:

Indazole Core: The central heterocyclic ring system.

Pyridine (B92270) Ring: Attached to the indazole core via a vinyl linker.

Benzamide (B126) Group: Linked to the indazole core through a thioether (sulfur) bridge.

This complex structure provides multiple sites for potential chemical modification, which is a common strategy in drug discovery to improve potency, selectivity, or pharmacokinetic properties. nih.govnih.gov Modifications might involve altering the substituents on the pyridine or benzamide rings, changing the linker between the rings, or modifying the indazole core itself. nih.gov The synthesis of Axitinib and its analogs often involves multi-step processes, including coupling reactions like the Mizoroki-Heck reaction, to assemble these different structural fragments. wordpress.comchemicalbook.com

Structural Component Description
Core Heterocycle 1H-Indazole
Key Substituent 1 (E)-2-(pyridin-2-yl)vinyl group
Key Substituent 2 2-(N-methylcarbamoyl)phenylthio group
Molecular Formula C22H18N4OS
Molecular Weight 386.47 g/mol
Data sourced from PubChem CID 6450551 and other chemical databases. nih.govresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H26N4O3S B13431256 Axitinib N-Oxide Tetrahydropyranyl Ether

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H26N4O3S

Molecular Weight

486.6 g/mol

IUPAC Name

N-methyl-2-[1-(oxan-2-yl)-3-[(E)-2-(1-oxidopyridin-1-ium-2-yl)ethenyl]indazol-6-yl]sulfanylbenzamide

InChI

InChI=1S/C27H26N4O3S/c1-28-27(32)22-9-2-3-10-25(22)35-20-13-14-21-23(15-12-19-8-4-6-16-30(19)33)29-31(24(21)18-20)26-11-5-7-17-34-26/h2-4,6,8-10,12-16,18,26H,5,7,11,17H2,1H3,(H,28,32)/b15-12+

InChI Key

AIMSUHVXJWEWAK-NTCAYCPXSA-N

Isomeric SMILES

CNC(=O)C1=CC=CC=C1SC2=CC3=C(C=C2)C(=NN3C4CCCCO4)/C=C/C5=CC=CC=[N+]5[O-]

Canonical SMILES

CNC(=O)C1=CC=CC=C1SC2=CC3=C(C=C2)C(=NN3C4CCCCO4)C=CC5=CC=CC=[N+]5[O-]

Origin of Product

United States

Analytical Chemistry Methodologies for Investigation of Axitinib N Oxide Tetrahydropyranyl Ether

Advanced Chromatographic Separation Techniques for Related Substances

The separation of Axitinib N-Oxide Tetrahydropyranyl Ether from Axitinib and other process-related impurities or degradation products is paramount for its accurate quantification and characterization. High-performance liquid chromatography (HPLC) is the technique of choice for this purpose.

High-Performance Liquid Chromatography (HPLC) Method Development and Optimization

The development of a robust HPLC method for the analysis of this compound would logically start from existing methods for Axitinib and its known impurities. The introduction of the N-oxide and tetrahydropyranyl ether moieties will alter the polarity of the molecule, likely making it more polar than Axitinib itself. This change in polarity is a key consideration in method development.

Optimization of an HPLC method would involve a systematic evaluation of stationary phases, mobile phase composition, and other chromatographic parameters to achieve the desired separation. A reversed-phase approach is typically suitable for molecules of this nature.

Gradient Elution Strategies for Impurity Profiling

Due to the potential for a wide range of polarities among Axitinib and its related substances, a gradient elution strategy is generally preferred over isocratic elution for impurity profiling. Gradient elution allows for the effective separation of both early-eluting polar impurities and late-eluting non-polar impurities within a single analytical run.

A typical gradient might start with a higher percentage of aqueous mobile phase to retain and separate polar compounds like this compound, followed by a gradual increase in the organic mobile phase to elute the parent drug and any less polar impurities.

A hypothetical gradient elution program for the analysis of Axitinib and its related substances, including this compound, is presented in Table 1.

Table 1: Hypothetical Gradient Elution Program for Impurity Profiling

Time (minutes) % Mobile Phase A (e.g., 0.1% Formic Acid in Water) % Mobile Phase B (e.g., Acetonitrile)
0 90 10
20 40 60
25 10 90
30 10 90
31 90 10
35 90 10

Stationary Phase and Mobile Phase Selection Criteria

The choice of stationary phase is critical for achieving the desired selectivity. For the separation of Axitinib and its impurities, C18 columns are widely used and would be a suitable starting point. These columns provide good retention for the moderately non-polar Axitinib molecule. Should co-elution occur, alternative stationary phases such as C8 or phenyl columns could be explored to exploit different separation mechanisms.

The mobile phase typically consists of an aqueous component and an organic modifier. The aqueous phase is often acidified with formic acid or acetic acid to improve peak shape and ionization efficiency for mass spectrometric detection. Common organic modifiers include acetonitrile (B52724) and methanol. The selection of the organic modifier can influence the selectivity of the separation.

Spectroscopic and Spectrometric Techniques for Structural Elucidation (Beyond Basic Identification)

Once separated, the definitive identification and structural confirmation of this compound require the use of powerful spectroscopic and spectrometric techniques.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Analysis

High-resolution mass spectrometry is a powerful tool for determining the elemental composition of an unknown compound with high accuracy. For this compound, HRMS would be used to confirm the molecular formula, C27H28N4O3S.

Furthermore, tandem mass spectrometry (MS/MS) experiments provide valuable structural information through the analysis of fragmentation patterns. The fragmentation of the protonated molecule of this compound is expected to yield characteristic product ions. The pyridine (B92270) N-oxide moiety is known to undergo a characteristic loss of an oxygen atom ([M+H-16]+) or a hydroxyl radical ([M+H-17]+). The tetrahydropyranyl ether linkage is susceptible to cleavage, which can lead to the loss of the tetrahydropyran (B127337) group.

Expected key fragmentations and their interpretations are detailed in Table 2.

Table 2: Expected High-Resolution Mass Spectrometry Fragmentation of this compound

Fragment Ion (m/z) Proposed Structure/Loss Interpretation
[M+H-16]+ Loss of Oxygen Characteristic fragmentation of a pyridine N-oxide.
[M+H-17]+ Loss of Hydroxyl Radical Alternative fragmentation pathway for a pyridine N-oxide.
[M+H-85]+ Loss of Tetrahydropyran Cleavage of the tetrahydropyranyl ether linkage.
[M+H-101]+ Loss of Tetrahydropyranol Cleavage of the tetrahydropyranyl ether with hydrogen rearrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear magnetic resonance spectroscopy provides the most detailed information for the complete structural elucidation of a molecule. A combination of one-dimensional (1H and 13C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments would be required for the unambiguous assignment of all proton and carbon signals in this compound.

The presence of the N-oxide group is expected to cause a downfield shift of the protons on the pyridine ring, particularly those in the ortho and para positions, compared to Axitinib. The tetrahydropyranyl ether group will introduce a new set of proton and carbon signals. The anomeric proton of the THP ring typically appears as a distinct signal in the 1H NMR spectrum.

Predicted characteristic 1H and 13C NMR chemical shifts for the key moieties of this compound are presented in Table 3.

Table 3: Predicted Characteristic NMR Chemical Shifts for this compound

Moiety Nucleus Predicted Chemical Shift (ppm) Remarks
Pyridine N-Oxide 1H δ 8.2-8.5 Protons ortho and para to the N-oxide are shifted downfield.
13C δ 140-150 Carbons attached to the nitrogen of the N-oxide.
Tetrahydropyranyl Ether 1H δ 4.5-5.0 Anomeric proton (O-CH-O).
1H δ 3.5-4.0 Other protons on the THP ring adjacent to oxygen.
13C δ 95-105 Anomeric carbon (O-CH-O).
13C δ 60-70 Other carbons on the THP ring adjacent to oxygen.

By combining the separation power of HPLC with the detailed structural information from HRMS and NMR, a comprehensive analytical characterization of this compound can be achieved.

Application of Hyphenated Techniques (e.g., LC-MS/MS) for Complex Mixture Analysis

The analysis of this compound within complex biological or chemical matrices necessitates the use of highly selective and sensitive analytical techniques. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful tool for this purpose, offering the capability to separate the analyte of interest from a multitude of other components and provide unambiguous identification and quantification. nih.govnih.gov

In a typical LC-MS/MS workflow for the analysis of this compound, chromatographic separation is achieved on a reverse-phase C18 column. nih.govirjweb.com A gradient elution with a mobile phase consisting of an aqueous component (such as water with 0.1% formic acid and 5 mM ammonium (B1175870) formate) and an organic component (such as acetonitrile) is commonly employed to achieve optimal separation from parent compounds like Axitinib and other related substances. nih.govnih.gov

Following chromatographic separation, the analyte is introduced into the mass spectrometer, typically using an electrospray ionization (ESI) source operating in positive ion mode. researchgate.net The mass spectrometer is operated in the multiple reaction monitoring (MRM) mode, which provides a high degree of selectivity and sensitivity. nih.gov This involves monitoring a specific precursor-to-product ion transition for the analyte. For this compound, the precursor ion would correspond to its protonated molecule [M+H]⁺, and the product ions would be generated through collision-induced dissociation. This specific transition allows for the quantification of the analyte even in the presence of co-eluting isobaric interferences.

Development and Validation of Quantitative Analytical Methods for Research Samples

The development and validation of a quantitative analytical method are crucial to ensure the reliability and accuracy of the data generated in research settings. upm-inc.comwjarr.com This process involves a systematic evaluation of the method's performance characteristics to demonstrate its suitability for the intended application. researchgate.netglobalresearchonline.net

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV). Precision is evaluated at two levels: intra-day precision (repeatability) and inter-day precision (intermediate precision).

Accuracy of an analytical procedure expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. It is often assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.

Table 1: Hypothetical Precision and Accuracy Data for the Quantification of this compound in a Research Matrix
Nominal Concentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (% Recovery)
5.04.56.2102.3
503.14.898.7
5002.53.9101.5

The limit of detection (LOD) is the lowest amount of an analyte in a sample which can be detected but not necessarily quantitated as an exact value. The limit of quantification (LOQ) is the lowest amount of an analyte in a sample which can be quantitatively determined with suitable precision and accuracy. irjweb.com For quantitative assays, the LOQ is the more critical parameter and is often defined as the lowest concentration on the calibration curve.

Table 2: Hypothetical Detection and Quantification Limits for this compound
ParameterValue (ng/mL)
Limit of Detection (LOD)0.5
Limit of Quantification (LOQ)1.5

Metabolic and Biotransformation Pathways in Vitro and Enzymatic Focus

Role of N-Oxidation in Drug Metabolism

N-oxidation is a critical Phase I metabolic pathway for many xenobiotics containing nitrogen atoms. This process, which involves the addition of an oxygen atom to a nitrogen, can significantly alter a compound's pharmacological activity, solubility, and potential for excretion. The reaction is primarily catalyzed by two major superfamilies of enzymes located in the endoplasmic reticulum of cells, particularly in the liver.

Cytochrome P450 (CYP) and Flavin-Containing Monooxygenase (FMO) Mediated N-Oxidation

The Cytochrome P450 (CYP) enzymes are a large family of heme-containing monooxygenases that are responsible for the metabolism of a vast majority of clinically used drugs. mdpi.commdpi.com The CYP3A subfamily, especially CYP3A4 and CYP3A5, is the most abundant in the human liver and metabolizes over 30% of drugs. mdpi.com These enzymes catalyze N-oxidation through a complex catalytic cycle that utilizes NADPH and molecular oxygen.

The Flavin-containing monooxygenases (FMOs) are another important class of enzymes involved in the oxidative metabolism of nitrogen- and sulfur-containing compounds. mdpi.com Unlike CYPs, the FMO catalytic cycle is independent of the substrate. The flavin adenine (B156593) dinucleotide (FAD) prosthetic group is first oxidized by NADPH and molecular oxygen to form a hydroperoxyflavin intermediate, which then oxygenates the nucleophilic nitrogen atom of the substrate.

Reductive Metabolism of N-Oxides

The N-oxidation pathway is not always a terminal step. N-oxides can be reduced back to their parent tertiary amines in vivo. This process, known as retro-reduction, can be mediated by both enzymatic and non-enzymatic systems. Both hepatic P450 enzymes and microbial nitroreductases have been shown to contribute to the reductive metabolism of N-oxide metabolites. This metabolic interconversion can create a cycle of oxidation and reduction, potentially prolonging the presence of the parent drug in the body.

In Vitro Studies on Axitinib N-Oxide Formation

In vitro studies using human liver preparations are essential for elucidating the specific enzymes responsible for a drug's metabolism. For Axitinib, such studies have identified the key enzymatic players in its oxidative biotransformation.

Identification of Enzymatic Systems Involved in N-Oxidation of Axitinib Precursors

Phenotyping experiments using human liver microsomes (HLMs) and recombinant human cytochrome P450s have demonstrated that Axitinib is predominantly metabolized by the CYP3A4 and CYP3A5 enzymes. semanticscholar.orgnih.gov Minor metabolic contributions are also made by CYP1A2 and CYP2C19. semanticscholar.orgnih.gov In these studies, the formation of oxidative metabolites is significantly inhibited by ketoconazole, a potent CYP3A inhibitor. researchgate.net

Further investigation using a CYP3A4-specific inhibitor in liver microsomes that also express CYP3A5 allowed for the quantification of the relative contributions of these two enzymes to Axitinib's clearance. These studies attributed approximately 66% of its intrinsic clearance to CYP3A4 and 15% to CYP3A5. nih.govresearchgate.net The primary oxidative metabolite identified in these in vitro systems is Axitinib sulfoxide (B87167), with N-oxidation representing another potential oxidative pathway. semanticscholar.orgnih.gov

Table 1: Kinetic Parameters for Axitinib Sulfoxide Formation by Recombinant CYP3A4 and CYP3A5 nih.gov
EnzymeKm (μM)Vmax (pmol·min-1·pmol-1)
CYP3A44.09.6
CYP3A51.91.4
Metabolite Profiling using High-Resolution Mass Spectrometry

High-resolution mass spectrometry (HR-MS) is a powerful analytical tool that plays a key role in identifying and structuring drug metabolites. nih.gov This technology provides highly accurate mass measurements (<5 ppm deviation), enabling the determination of the elemental composition of metabolites and their fragments. nih.gov

In human studies with radiolabeled Axitinib, plasma, urine, and feces were analyzed to create a comprehensive metabolite profile. nih.gov The major circulating components in plasma were unchanged Axitinib, Axitinib N-glucuronide (M7), and Axitinib sulfoxide (M12). nih.gov A variety of other metabolites were identified in the excreta, including a product designated M9, which was characterized as a sulfoxide/N-oxide. nih.gov The detection and characterization of these diverse metabolites are made possible by the sensitivity and resolution of modern LC-MS/MS techniques. nih.govnih.gov

Table 2: Major Identified Metabolites of Axitinib in Humans nih.gov
Metabolite IDMetabolite Name/DescriptionLocation Found
M7Axitinib N-glucuronidePlasma, Urine
M12Axitinib sulfoxidePlasma, Urine
M9Sulfoxide/N-oxideUrine
M5Carboxylic acidUrine
M8aMethylhydroxy glucuronideUrine
M14/15Mono-oxidation/sulfoneFeces
M12aEpoxideFeces

Hydrolytic Cleavage of Tetrahydropyranyl Ethers by Biological Systems (e.g., Esterases, Glycosidases)

The tetrahydropyranyl (THP) group is widely used in organic synthesis as a protecting group for hydroxyl functionalities. nih.govorganic-chemistry.orgthieme-connect.de Its primary advantage is its stability under a wide range of non-acidic conditions, including exposure to strong bases, organometallics, and hydrides. organic-chemistry.orgthieme-connect.de

The cleavage, or deprotection, of THP ethers is most commonly achieved through acid-catalyzed hydrolysis or alcoholysis. organic-chemistry.orgstackexchange.com Mildly acidic conditions, such as treatment with acetic acid in an aqueous solution, are typically sufficient to remove the THP group and regenerate the original alcohol. nih.gov This lability in the presence of acid is a key feature of the THP group, allowing for its selective removal during multi-step chemical syntheses. youtube.com While chemical hydrolysis is well-documented, information regarding the cleavage of THP ethers by specific biological enzyme systems such as esterases or glycosidases is not prevalent in the reviewed literature.

Computational and Theoretical Chemistry Studies

Molecular Modeling and Conformational Analysis

Detailed molecular modeling and conformational analysis are crucial for understanding the three-dimensional structure of a molecule and its potential interactions. However, no specific studies were found that have performed these analyses on Axitinib N-Oxide Tetrahydropyranyl Ether.

Information regarding the energy-minimized structures and the exploration of the conformational space of this compound is not available in the reviewed literature. Such studies would typically involve computational methods to identify the most stable three-dimensional arrangements of the molecule.

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in elucidating the electronic properties and predicting the spectroscopic behavior of molecules. For this compound, specific quantum chemical data is not publicly available.

There are no published studies detailing the electronic structure, such as the distribution of electron density or the molecular electrostatic potential (MEP) surface, for this compound. MEP surfaces are valuable for predicting regions of a molecule that are susceptible to electrophilic or nucleophilic attack.

While general methodologies for the prediction of spectroscopic properties like NMR chemical shifts and IR frequencies using computational methods are well-established, specific predicted data for this compound has not been reported in the scientific literature. Such predictions would require dedicated computational studies.

Theoretical Studies on Interaction with Chemical Reagents and Enzymes (Non-Clinical)

No non-clinical theoretical studies, such as molecular docking or quantum mechanics/molecular mechanics (QM/MM) simulations, detailing the interaction of this compound with chemical reagents or enzymes have been published. These investigations would be essential for understanding its potential reactivity and biochemical interactions at a molecular level.

Q & A

Basic: How is the tetrahydropyranyl (THP) ether group introduced to hydroxyl groups in Axitinib N-Oxide derivatives?

Methodological Answer:
The THP ether is typically introduced via acid-catalyzed reaction between the hydroxyl group of Axitinib N-Oxide and dihydropyran (DHP). Common catalysts include anhydrous HCl or pp-toluenesulfonic acid in aprotic solvents (e.g., dichloromethane or THF) under inert atmosphere. The reaction proceeds through oxonium ion formation, followed by nucleophilic attack by the alcohol . Optimized protocols recommend stoichiometric DHP (1.2–2.0 equivalents) and reaction times of 2–6 hours at 0–25°C .

Basic: What are standard conditions for removing the THP ether group during Axitinib N-Oxide derivative synthesis?

Methodological Answer:
Deprotection is achieved under mildly acidic aqueous conditions. Common reagents include 1–3% HCl in methanol/THF (1–3 hours, 25–50°C) or pp-toluenesulfonic acid in ethanol (0.5–2 hours, reflux). For acid-sensitive intermediates, oxone or TMSI in acetone can selectively cleave THP ethers without affecting other functional groups .

Advanced: How can regioselective protection of hydroxyl groups in Axitinib N-Oxide be ensured when multiple reactive sites exist?

Methodological Answer:
Regioselectivity is influenced by steric hindrance, solvent polarity, and reaction kinetics. For example:

  • Steric Control: Bulky substituents near a hydroxyl group reduce reactivity with DHP.
  • Solvent Effects: Polar solvents (e.g., THF) favor faster reactions at less hindered sites.
  • Kinetic Monitoring: TLC or in situ 1H^1H-NMR tracks reaction progress to halt at partial protection .

Advanced: How can acid-sensitive functional groups in Axitinib N-Oxide derivatives be preserved during THP deprotection?

Methodological Answer:
Use buffered acidic conditions (e.g., pyridinium pp-toluenesulfonate in MeOH/H2_2O) or alternative deprotection agents like oxone in acetone. For highly sensitive substrates, enzymatic methods (e.g., lipases) or photolytic cleavage may be explored .

Basic: What analytical methods confirm successful THP ether formation or cleavage in Axitinib N-Oxide derivatives?

Methodological Answer:

  • 1H^1H-NMR: Look for characteristic THP signals: δ 4.5–4.8 ppm (OCH2_2O), δ 3.3–3.9 ppm (pyranyl CH2_2) .
  • Mass Spectrometry: Molecular ion peaks should match expected masses (±0.5 Da).
  • TLC: Shift in Rf values post-protection/deprotection .

Advanced: How can reaction time and temperature be optimized for THP ether formation in sterically hindered Axitinib N-Oxide analogs?

Methodological Answer:

  • Temperature: Increase to 40–60°C to overcome steric barriers.
  • Catalyst Loading: Use 1.5–2.0 equivalents of pp-TsOH or BF3_3-Et2_2O to accelerate kinetics.
  • Extended Reaction Time: Monitor via 1H^1H-NMR; hindered substrates may require 12–24 hours .

Advanced: How to resolve contradictions in THP ether stability under varying synthetic conditions?

Methodological Answer:
Contradictions arise from differing substrate environments. For example:

  • THP Thioethers vs. Ethers: Thioethers (unlike ethers) resist hydrolysis due to weaker S–O bonds .
  • Solvent Effects: THP ethers are stable in aprotic solvents but hydrolyze faster in protic media. Validate stability via control experiments under target reaction conditions .

Basic: What solvents are compatible with THP ether protection/deprotection in Axitinib N-Oxide derivatives?

Methodological Answer:

  • Protection: Dichloromethane, THF, or toluene (inert, aprotic).
  • Deprotection: Methanol, ethanol, or acetone/water mixtures. Avoid DMF or DMSO, which may complicate purification .

Advanced: How to differentiate THP ethers from other protective groups (e.g., TBS, MOM) in complex Axitinib N-Oxide intermediates?

Methodological Answer:

  • Selective Cleavage: Use Ru(ACN)3_3(triphos)2_2 in acetone to remove THP while retaining TBS ethers.
  • NMR Analysis: THP ethers show distinct pyranyl CH2_2 signals, unlike TBS (δ 0.1–0.3 ppm, Si–CH3_3) or MOM (δ 3.3–3.4 ppm, OCH2_2O) .

Advanced: How to manage stereochemical outcomes during THP ether formation in chiral Axitinib N-Oxide derivatives?

Methodological Answer:

  • Chiral Auxiliaries: Use enantiopure DHP analogs to control stereochemistry.
  • Epimerization Risks: Avoid prolonged acidic conditions; monitor via chiral HPLC or optical rotation. For example, THP ethers of β-hydroxyl groups may epimerize under strong acid catalysis .

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